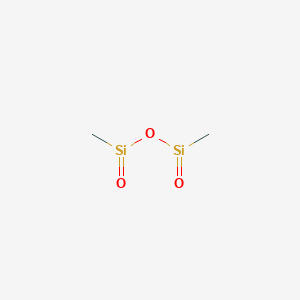
Dimethyldisiloxane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyldisiloxane-1,3-dione is an organosilicon compound with the molecular formula C4H10O2Si2. It is a member of the siloxane family, characterized by the presence of silicon-oxygen bonds. This compound is notable for its unique structure, which includes two silicon atoms connected by an oxygen bridge and bonded to methyl groups. It is a colorless liquid with various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyldisiloxane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of dimethyldichlorosilane with water, followed by the removal of hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and precise control of reaction parameters. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions
Dimethyldisiloxane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: Substitution reactions involve the replacement of one or more methyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include silanols, siloxane derivatives, and various substituted siloxanes, depending on the specific reagents and conditions used.
科学研究应用
Dimethyldisiloxane-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is utilized in the development of biomaterials and as a component in certain biological assays.
Medicine: In the medical field, this compound is used in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Industrial applications include its use as a lubricant, a component in silicone-based products, and in the production of coatings and adhesives.
作用机制
The mechanism of action of dimethyldisiloxane-1,3-dione involves its interaction with various molecular targets, primarily through its silicon-oxygen bonds. These interactions can influence the physical and chemical properties of the compound, making it useful in a variety of applications. The pathways involved often include the formation of stable siloxane linkages, which contribute to the compound’s stability and reactivity.
相似化合物的比较
Similar Compounds
Similar compounds to dimethyldisiloxane-1,3-dione include:
Hexamethyldisiloxane: Another siloxane compound with similar structural features but different applications.
Tetramethyldisiloxane: A related compound with variations in the number of methyl groups and silicon-oxygen bonds.
Trimethylsilanol: A silanol derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful in applications requiring precise control over chemical reactions and material properties.
属性
CAS 编号 |
107715-77-5 |
|---|---|
分子式 |
C2H6O3Si2 |
分子量 |
134.24 g/mol |
IUPAC 名称 |
methyl-[methyl(oxo)silyl]oxy-oxosilane |
InChI |
InChI=1S/C2H6O3Si2/c1-6(3)5-7(2)4/h1-2H3 |
InChI 键 |
JRLJKAACADUAOZ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](=O)O[Si](=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


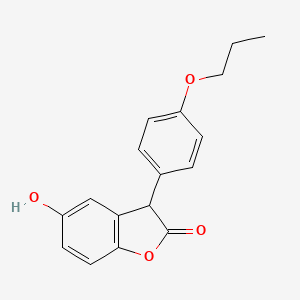
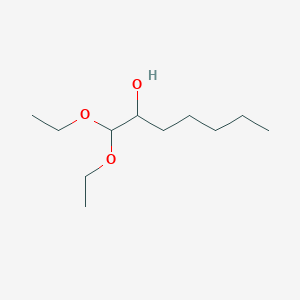
![4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14321503.png)
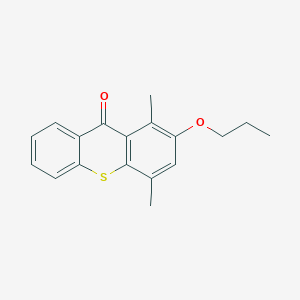
![2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine](/img/structure/B14321509.png)
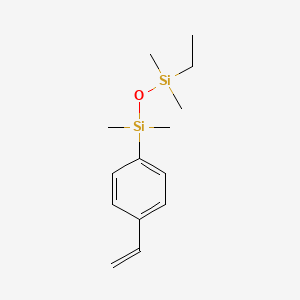
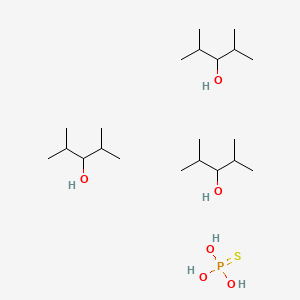
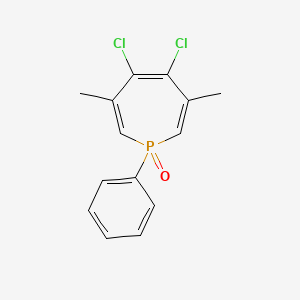
![4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14321529.png)
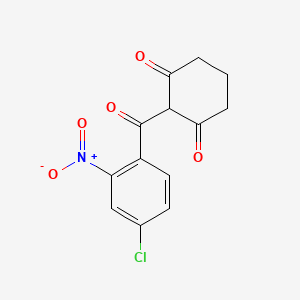
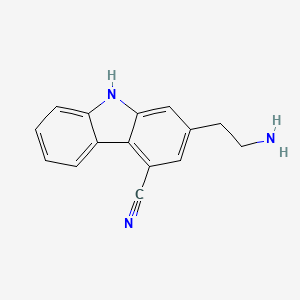
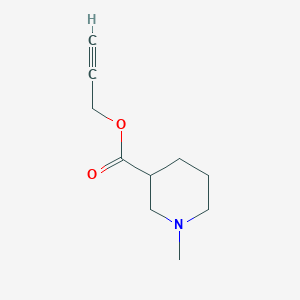
![1',3',3'-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2'-piperidine]](/img/structure/B14321558.png)

